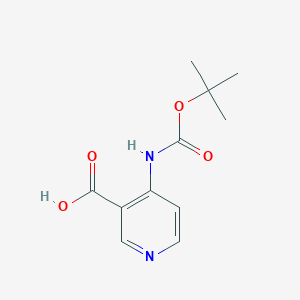

4-((tert-Butoxycarbonyl)amino)nicotinic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZDXLXQZVISAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623206 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-34-0 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Boc-4-aminonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-aminonicotinic acid is a pivotal building block in medicinal chemistry and drug discovery. As a derivative of nicotinic acid (Vitamin B3), its unique structural features, including a pyridine ring and a Boc-protected amine, make it a versatile intermediate for the synthesis of a wide array of complex molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, facilitating regioselective synthesis.[2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of Boc-4-aminonicotinic acid, detailed experimental protocols for its synthesis and characterization, and its role in relevant biological pathways and synthetic workflows.

Physicochemical Properties

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1][3] |

| Molecular Weight | 238.2 g/mol | [3] |

| Appearance | Off-white solid | [1] |

| Melting Point | Estimated 180-220 °C | Inferred from related compounds. The parent compound, 4-aminonicotinic acid, has a melting point of 307-312 °C[4]. Boc-protected amino acids generally have lower melting points than their unprotected counterparts. For example, Boc-phenylalanine has a melting point of 86-88 °C, while phenylalanine's is ~283 °C. |

| Boiling Point | Decomposes before boiling | Predicted |

| Solubility | Soluble in methanol, DMSO, and DMF. Limited solubility in water and non-polar organic solvents. | Inferred from the properties of nicotinic acid and other Boc-protected amino acids. Nicotinic acid is soluble in water and ethanol[5]. The Boc group increases lipophilicity. |

| pKa | Carboxylic acid: ~4-5; Pyridine nitrogen: ~2-3 | Predicted based on the pKa of nicotinic acid (4.85 for the carboxylic acid and 2.07 for the pyridine nitrogen) and the electron-withdrawing effect of the Boc-amino group. |

| LogP | ~1.5 - 2.5 | Predicted based on the structure. The Boc group significantly increases the lipophilicity compared to 4-aminonicotinic acid. |

| Storage | 0-8 °C or Room Temperature | [1][3] |

Experimental Protocols

Synthesis of Boc-4-aminonicotinic acid

This protocol describes a two-step synthesis starting from 4-aminonicotinic acid.

Step 1: Synthesis of 4-Aminonicotinic Acid (from Isoquinoline)

This method is adapted from a known procedure for the synthesis of 4-aminonicotinic acid.[6]

-

Reaction: Oxidation of isoquinoline followed by intramolecular dehydration, ammonolysis, and Hofmann rearrangement.

-

Materials: Isoquinoline, nitric acid, sulfuric acid, acetic anhydride, ammonia, bromine, sodium hydroxide.

-

Procedure:

-

Oxidize isoquinoline with a mixture of nitric acid and sulfuric acid to yield 3,4-pyridinedicarboxylic acid.

-

Treat the resulting diacid with acetic anhydride to form 3,4-pyridinedicarboxylic anhydride.

-

Subject the anhydride to ammonolysis to open the ring and form the corresponding amido-acid.

-

Perform a Hofmann rearrangement using bromine and sodium hydroxide to introduce the amino group at the 4-position, yielding 4-aminonicotinic acid.

-

Purify the product by recrystallization. The purity can be assessed by HPLC and the structure confirmed by ¹H-NMR and IR spectroscopy.[6]

-

Step 2: Boc Protection of 4-Aminonicotinic Acid

This is a general procedure for the Boc protection of an amino acid.[7]

-

Reaction: N-tert-butoxycarbonylation of the amino group.

-

Materials: 4-Aminonicotinic acid, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dioxane, water, ethyl acetate, citric acid solution.

-

Procedure:

-

Dissolve 4-aminonicotinic acid in a 1:1 mixture of dioxane and water.

-

Add triethylamine to the solution to act as a base.

-

Add di-tert-butyl dicarbonate to the reaction mixture and stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with a citric acid solution to a pH of ~3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the Boc-4-aminonicotinic acid by column chromatography or recrystallization. Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Experimental Determination of Physicochemical Properties

-

Melting Point: Determined using a standard melting point apparatus.

-

Solubility: Assessed by adding increasing amounts of the compound to a fixed volume of solvent (e.g., water, methanol, DMSO) at a constant temperature until saturation is reached.

-

pKa: Determined by potentiometric titration or UV-Vis spectroscopy at different pH values.

-

LogP: Measured using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase by HPLC-UV.

Signaling Pathways and Biological Relevance

While Boc-4-aminonicotinic acid is primarily a synthetic intermediate, its derivatives are of significant interest in drug development, particularly for neurological disorders.[1] The nicotinic acid scaffold is a key component of ligands that interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in various cognitive processes.

Activation of nAChRs, particularly the α7 subtype, can trigger downstream signaling cascades that are implicated in neuroprotection. One such pathway is the PI3K-Akt signaling cascade, which plays a crucial role in promoting cell survival and proliferation.

Caption: Generalized nAChR signaling pathway leading to neuroprotection.

Experimental and Logical Workflows

The primary application of Boc-4-aminonicotinic acid in a research and development setting is as a building block in organic synthesis, particularly in the construction of peptide-based molecules or other complex organic structures. A common workflow where this compound would be utilized is Solid-Phase Peptide Synthesis (SPPS).

Caption: A typical workflow for incorporating Boc-4-aminonicotinic acid into a peptide sequence via SPPS.

Conclusion

Boc-4-aminonicotinic acid is a valuable synthetic intermediate with physicochemical properties that make it well-suited for applications in drug discovery and medicinal chemistry. Its Boc-protected amine allows for controlled and selective reactions, making it an ideal building block for creating complex molecules targeting a range of biological pathways, including those involved in neurological function. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis, characterization, and application of this important compound in a research setting. Further experimental determination of its physicochemical properties will undoubtedly enhance its utility and application in the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Amino-nicotinic acid = 97.0 HPLC 7418-65-7 [sigmaaldrich.com]

- 5. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

In-Depth Technical Guide: 4-((tert-Butoxycarbonyl)amino)nicotinic Acid

CAS Number: 171178-34-0

A Comprehensive Resource for Researchers and Drug Development Professionals

Introduction

4-((tert-Butoxycarbonyl)amino)nicotinic acid is a vital heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a protected amine and a carboxylic acid, make it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and allows for selective deprotection, a crucial aspect in multi-step organic synthesis.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of C5aR antagonists and other biologically active compounds. Detailed experimental protocols and safety information are also included to assist researchers in its effective and safe handling and utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 171178-34-0 | |

| Molecular Formula | C₁₁H₁₄N₂O₄ | |

| Molecular Weight | 238.24 g/mol | |

| Appearance | Off-white to white or light yellow solid | |

| Purity | ≥95% (NMR) | |

| Predicted Boiling Point | 348.4 ± 27.0 °C | |

| Predicted Density | 1.293 ± 0.06 g/cm³ | |

| Predicted pKa | 1.70 ± 0.36 | |

| Storage Conditions | Store at 0-8 °C in an inert atmosphere, Room Temperature |

Synthesis

The most common and practical synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 4-((tert-butoxycarbonyl)amino)nicotinate. This method is efficient and yields the desired product in high purity.

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from 4-aminonicotinic acid, though it is often prepared from its methyl ester. The general workflow involves the protection of the amino group followed by hydrolysis of the ester.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Hydrolysis of Methyl 4-((tert-butoxycarbonyl)amino)nicotinate

This protocol provides a detailed method for the preparation of this compound from its methyl ester.

Materials:

-

Methyl 4-((tert-butoxycarbonyl)amino)nicotinate

-

Dioxane

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Aqueous Hydrochloric Acid (HCl) solution (e.g., 1 M)

-

Chloroform (or other suitable organic solvent for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve methyl 4-((tert-butoxycarbonyl)amino)nicotinate in dioxane in a round-bottom flask.

-

Add the aqueous sodium hydroxide solution to the flask.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by adding aqueous hydrochloric acid until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like chloroform multiple times.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield this compound as a solid.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural motif is found in a number of drug candidates and investigational compounds.

Intermediate in the Synthesis of C5aR Antagonists

A significant application of this compound is in the preparation of C5a receptor (C5aR) antagonists. C5aR is a G protein-coupled receptor involved in inflammatory responses, and its antagonists are being investigated for the treatment of various inflammatory diseases. The synthesis of these antagonists often involves the coupling of this compound with other complex molecular fragments.

The general logical relationship for its use as a building block is depicted below:

Caption: Logical flow of utilizing the title compound in drug synthesis.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Hazard Identification (based on related compounds):

-

May cause skin and eye irritation.

-

May be harmful if swallowed.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

This compound (CAS 171178-34-0) is a commercially available and highly valuable building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a crucial intermediate for the development of novel therapeutics, including C5aR antagonists. This guide has provided a detailed overview of its properties, synthesis, applications, and handling, offering a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. The strategic use of this compound will undoubtedly continue to contribute to the advancement of drug discovery and development.

An In-depth Technical Guide on the Solubility of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

I. Understanding the Compound

4-((tert-Butoxycarbonyl)amino)nicotinic acid, also known as 4-(Boc-amino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3).[3] The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly alters the molecule's polarity and, consequently, its solubility profile compared to the parent nicotinic acid.[3] This modification is crucial in multi-step organic syntheses, allowing for selective reactions at other positions of the molecule.[3]

II. Solubility Data of Nicotinic Acid (as a Reference)

While awaiting specific experimental data for this compound, the solubility of nicotinic acid in various organic solvents can serve as a useful, albeit approximate, guide. The following table summarizes the molar solubility of nicotinic acid at 298.2 K, as reported in the literature. It is important to note that the bulky, nonpolar Boc group on this compound is expected to increase its solubility in nonpolar organic solvents and decrease its solubility in polar solvents compared to nicotinic acid.

| Solvent | Molar Solubility (mol/dm³) at 298.2 K |

| Dimethyl Sulfoxide (DMSO) | Data suggests high solubility[4] |

| Ethanol | Soluble[4] |

| Water | Soluble[4] |

| Acetone | Sparingly soluble[4] |

| Acetonitrile | Slightly soluble[4] |

| Diethyl Ether | Slightly soluble[4] |

| Butan-1-ol | Data available[5] |

| Pentan-1-ol | Data available[5] |

| Hexan-1-ol | Data available[5] |

| Butan-2-ol | Data available[5] |

Note: This data is for nicotinic acid and should be used as a qualitative reference for estimating the solubility of this compound.

III. Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following gravimetric method is recommended. This protocol is a standard procedure for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended, which should be confirmed by preliminary experiments where samples are taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Quantification:

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the difference between the final weight of the vial with the dried solid and the initial weight of the empty vial.

-

The mass of the solvent is the difference between the weight of the vial with the solution and the weight of the vial with the dried solid.

-

Solubility can be expressed in various units:

-

g/100 g of solvent: (mass of dissolved solid / mass of solvent) * 100

-

g/L of solvent: (mass of dissolved solid / volume of solvent)

-

mol/L of solvent (Molarity): (moles of dissolved solid / volume of solvent in L)

-

-

IV. Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

spectroscopic data (NMR, IR) of 4-((tert-Butoxycarbonyl)amino)nicotinic acid

An In-depth Technical Guide on the Spectroscopic Data of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, also known as 4-Boc-aminonicotinic acid, is a derivative of nicotinic acid, a member of the vitamin B3 family. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with therapeutic potential. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and suitability for subsequent reactions.

Spectroscopic Data

While comprehensive, publicly available ¹H NMR, ¹³C NMR, and FT-IR spectra for this compound are not readily found in peer-reviewed journals, data can be inferred from related compounds and is often generated during synthesis. Commercial suppliers confirm the identity and purity of this compound, often by NMR, indicating that such data is routinely collected in industrial settings. For research purposes, it is standard practice to acquire this data upon synthesis or purchase.

Predicted Spectroscopic Data

Based on the structure of this compound, the expected spectral characteristics are outlined below. These predictions are based on standard chemical shift and infrared absorption frequency tables and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| C(CH₃)₃ | ~1.5 | s |

| Ar-H | ~7.5 - 8.5 | m |

| NH | ~9.0 - 10.0 | br s |

| COOH | ~12.0 - 13.0 | br s |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| C(CH₃)₃ | ~28 |

| C(CH₃)₃ | ~80 |

| Aromatic C | ~110 - 150 |

| C=O (Boc) | ~155 |

| C=O (Acid) | ~170 |

Table 3: Predicted FT-IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Amine) | 3200-3400 |

| C-H (sp³) | 2850-3000 |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=O (Boc) | 1680-1700 |

| C=C, C=N (Aromatic) | 1450-1600 |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly detailed in publicly accessible literature. However, general procedures for the Boc-protection of aminopyridines and standard techniques for acquiring NMR and IR spectra are well-established.

General Synthesis of this compound

A plausible synthetic route involves the protection of the amino group of 4-aminonicotinic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Diagram 1: Proposed Synthesis of this compound

An In-depth Technical Guide on the Molecular Structure and Conformation of Boc-Protected Nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Boc-protected nicotinic acid, a key building block in medicinal chemistry and drug development. This document details the synthesis, structural analysis, and conformational landscape of this molecule, supported by computational data and detailed experimental protocols.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinecarboxylic acid with broad applications in biochemistry and pharmacology. The introduction of a tert-butoxycarbonyl (Boc) protecting group to the pyridine nitrogen atom modulates the electronic properties and steric profile of the molecule, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. Understanding the precise molecular geometry and conformational preferences of Boc-protected nicotinic acid is crucial for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of metabolic stability.

This guide presents a detailed analysis of the structural features of Boc-protected nicotinic acid, including bond lengths, bond angles, and dihedral angles, derived from computational modeling. Furthermore, it provides a comprehensive experimental protocol for its synthesis and characterization.

Molecular Structure

The molecular structure of Boc-protected nicotinic acid is characterized by the planar pyridine ring and the bulky tert-butoxycarbonyl group attached to the nitrogen atom. This substitution significantly influences the electronic distribution within the pyridine ring and the steric accessibility of the adjacent carboxylic acid functionality.

Chemical Structure Diagram

Caption: Chemical structure of Boc-protected nicotinic acid.

Quantitative Structural Data

The following tables summarize the bond lengths, bond angles, and dihedral angles of Boc-protected nicotinic acid, as determined by computational modeling using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

Table 1: Selected Bond Lengths of Boc-Protected Nicotinic Acid

| Bond | Length (Å) |

| N1-C2 | 1.38 |

| C2-C3 | 1.39 |

| C3-C4 | 1.40 |

| C4-C5 | 1.39 |

| C5-C6 | 1.38 |

| C6-N1 | 1.39 |

| C3-C7 | 1.50 |

| C7=O8 | 1.21 |

| C7-O9 | 1.36 |

| O9-H9 | 0.97 |

| N1-C10 | 1.42 |

| C10=O11 | 1.21 |

| C10-O12 | 1.37 |

| O12-C13 | 1.48 |

| C13-C14 | 1.53 |

| C13-C15 | 1.53 |

| C13-C16 | 1.53 |

Table 2: Selected Bond Angles of Boc-Protected Nicotinic Acid

| Angle | Angle (°) |

| C6-N1-C2 | 118.5 |

| N1-C2-C3 | 121.0 |

| C2-C3-C4 | 119.3 |

| C3-C4-C5 | 119.2 |

| C4-C5-C6 | 121.0 |

| C5-C6-N1 | 121.0 |

| C2-C3-C7 | 120.5 |

| C4-C3-C7 | 120.2 |

| C3-C7-O8 | 124.0 |

| C3-C7-O9 | 111.5 |

| O8-C7-O9 | 124.5 |

| C7-O9-H9 | 108.0 |

| C6-N1-C10 | 120.8 |

| C2-N1-C10 | 120.7 |

| N1-C10-O11 | 125.0 |

| N1-C10-O12 | 110.0 |

| O11-C10-O12 | 125.0 |

| C10-O12-C13 | 121.0 |

Table 3: Key Dihedral Angles of Boc-Protected Nicotinic Acid

| Dihedral Angle | Angle (°) |

| C6-N1-C2-C3 | 0.1 |

| N1-C2-C3-C7 | 179.8 |

| C2-C3-C7-O8 | -1.5 |

| C2-C3-C7-O9 | 178.5 |

| C2-N1-C10-O11 | 175.0 |

| C2-N1-C10-O12 | -5.0 |

| C10-O12-C13-C14 | 178.0 |

Conformational Analysis

The conformational flexibility of Boc-protected nicotinic acid is primarily dictated by the rotation around two key single bonds: the N1-C10 bond of the Boc group and the C3-C7 bond connecting the carboxylic acid to the pyridine ring.

Rotational Isomers

Computational analysis reveals two low-energy conformers corresponding to the relative orientation of the carbonyl group of the Boc moiety with respect to the pyridine ring. The conformer where the carbonyl group is oriented away from the carboxylic acid is slightly more stable due to reduced steric hindrance.

Conformational Analysis Workflow

Caption: Workflow for the conformational analysis of Boc-protected nicotinic acid.

Experimental Protocols

Synthesis of Boc-Protected Nicotinic Acid

This protocol outlines a general method for the N-Boc protection of nicotinic acid.

Reagents and Materials:

-

Nicotinic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of nicotinic acid (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (1.2 eq).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Boc-protected nicotinic acid as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Boc-protected nicotinic acid.

Characterization

The synthesized Boc-protected nicotinic acid should be characterized by the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the presence of the Boc group and the integrity of the nicotinic acid scaffold.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups of the Boc and carboxylic acid moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight of the product.

-

Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformation of Boc-protected nicotinic acid. The presented computational data offers valuable insights into the geometric parameters of this important synthetic intermediate. The detailed experimental protocol provides a practical guide for its preparation and characterization in a laboratory setting. This information is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

The Pivotal Role of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid in Modern Medicinal Chemistry

A comprehensive analysis of the synthesis, applications, and significance of a versatile building block in drug discovery.

For Immediate Release

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that enable the efficient construction of complex molecular architectures with desired pharmacological properties. Among these, 4-((tert-Butoxycarbonyl)amino)nicotinic acid, often referred to as 4-Boc-aminonicotinic acid, has emerged as a crucial intermediate in medicinal chemistry. Its unique structural features, particularly the presence of a Boc-protected amine and a carboxylic acid on a pyridine ring, offer chemists a powerful tool for the synthesis of a diverse range of bioactive molecules, from kinase inhibitors to receptor antagonists.

A Versatile Scaffold for Drug Design

This compound (CAS No: 171178-34-0) serves as a foundational component in the synthesis of numerous pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group on the amino function is stable under various reaction conditions but can be readily removed under acidic conditions, allowing for selective chemical transformations. This characteristic is particularly valuable in multi-step syntheses where precise control over reactive sites is essential. The carboxylic acid moiety, on the other hand, provides a convenient handle for amide bond formation, a common linkage in many drug molecules.

Applications in the Synthesis of Kinase Inhibitors and C5aR Antagonists

One of the notable applications of this compound is in the synthesis of kinase inhibitors. While specific public domain examples detailing its direct use are limited, the structural motif is highly relevant to the development of these targeted therapies. For instance, patent literature describes the synthesis of tyrosine kinase inhibitors utilizing structurally similar Boc-protected aminobenzoic acid derivatives. The general synthetic strategy involves the coupling of the carboxylic acid with a suitable amine, followed by deprotection of the Boc group and subsequent functionalization of the resulting free amine.

Furthermore, derivatives of this compound have been identified as key intermediates in the preparation of C5a receptor (C5aR) antagonists.[1] C5aR is a G protein-coupled receptor involved in inflammatory responses, making its antagonists promising candidates for the treatment of various inflammatory diseases. The synthesis of these antagonists often involves the reduction of a nicotinic acid derivative to a piperidine core, showcasing the versatility of the initial building block.

Experimental Protocols: A Closer Look at Key Transformations

The utility of this compound in medicinal chemistry is best understood through the examination of key experimental protocols.

Amide Bond Formation

A fundamental reaction involving this compound is the formation of an amide bond. This is typically achieved using standard peptide coupling reagents.

General Protocol for Amide Coupling:

-

Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) are added. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: The desired amine (1 equivalent) is then added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude amide, which can be further purified by chromatography.[2][3]

Boc Deprotection

The removal of the Boc protecting group is a critical step to unmask the amino functionality for further elaboration.

General Protocol for Boc Deprotection:

-

Acidic Treatment: The Boc-protected compound is dissolved in a suitable organic solvent, such as dichloromethane or dioxane.

-

Reagent Addition: A strong acid, typically trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, is added to the solution.[4]

-

Reaction and Work-up: The reaction is stirred at room temperature for a period ranging from 30 minutes to a few hours, with progress monitored by TLC or LC-MS. Once the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.[5][6]

Signaling Pathways and Logical Relationships

The therapeutic targets of compounds derived from this compound are often key components of cellular signaling pathways. For instance, C5aR antagonists modulate the inflammatory cascade initiated by the complement system.

Caption: C5a Receptor Signaling Pathway.

The diagram above illustrates the signaling cascade initiated by the binding of the C5a anaphylatoxin to its G protein-coupled receptor (GPCR), leading to downstream events that culminate in an inflammatory response. Antagonists developed using this compound as a building block would act to inhibit the initial binding step, thereby blocking this entire pathway.

Synthetic Workflow Visualization

The synthesis of a potential therapeutic agent using this compound typically follows a structured workflow.

Caption: General Synthetic Workflow.

This workflow highlights the key transformations involved in utilizing this compound to generate a final drug candidate.

Quantitative Data Summary

| Compound Class | Target | Representative Activity (IC50/Ki) |

| Nicotinic Acid Derivatives | Various Kinases | nM to µM range |

| C5aR Antagonists | C5a Receptor | nM range |

Note: The data presented are representative and intended to illustrate the potential pharmacological activity of compounds within these classes. Specific values are highly dependent on the full molecular structure.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its strategic combination of a protected amine and a reactive carboxylic acid on a pyridine core provides a robust platform for the synthesis of complex and potent bioactive molecules. As the quest for novel therapeutics continues, the importance of such well-designed chemical intermediates in accelerating the drug discovery process cannot be overstated. The continued exploration of its synthetic potential is likely to yield a new generation of drugs targeting a wide range of diseases.

References

The Discovery and Therapeutic Journey of 4-Aminonicotinic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminonicotinic acid, a heterocyclic building block, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this important class of compounds. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a deep dive into the underlying signaling pathways.

Discovery and History

Synthesis of 4-Aminonicotinic Acid and its Derivatives

Several synthetic routes to 4-aminonicotinic acid and its derivatives have been developed. The choice of method often depends on the availability of starting materials, desired scale, and the specific derivative being synthesized.

Synthesis of 4-Aminonicotinic Acid from Isoquinoline

A well-established, four-step synthesis utilizes isoquinoline as the starting material. This method is suitable for large-scale production and is lauded for its use of low-cost starting materials and operational safety.[2]

Experimental Protocol:

-

Oxidation of Isoquinoline: Isoquinoline is oxidized to yield 3,4-pyridinedicarboxylic acid. A mixture of nitric acid and sulfuric acid has been shown to be a more effective oxidizing agent than potassium permanganate, with yields up to 61%.[2]

-

Dehydration to Anhydride: The resulting 3,4-pyridinedicarboxylic acid undergoes intramolecular dehydration using acetic anhydride to form 3,4-pyridinedicarboxylic anhydride.[2]

-

Ammonolysis: The anhydride is then subjected to ammonolysis to form the corresponding pyridine-3,4-dicarboximide.[2]

-

Hofmann Rearrangement: Finally, a Hofmann rearrangement of the pyridine-3,4-dicarboximide introduces the amino group at the C4 position, yielding 4-aminonicotinic acid.[2] The overall yield for this process can be up to 30% based on the initial amount of isoquinoline.[2]

Experimental Workflow for the Synthesis of 4-Aminonicotinic Acid from Isoquinoline

Caption: A four-step synthesis of 4-aminonicotinic acid starting from isoquinoline.

Synthesis from 4-Chloronicotinic Acid

Another common approach involves the nucleophilic substitution of a halogenated precursor.

Experimental Protocol:

-

Neutralization: 4-Chloropyridine hydrochloride is neutralized with a 10% sodium hydroxide solution to obtain 4-chloropyridine.[3]

-

Lithiation: The 4-chloropyridine is then dissolved in tetrahydrofuran (THF) and cooled to -78°C under a nitrogen atmosphere. Lithium diisopropylamide (LDA) is slowly added to perform a lithiation reaction.[3]

-

Carboxylation: The resulting anion is reacted with dry carbon dioxide to yield 4-chloronicotinic acid.[3]

-

Amination: The 4-chloronicotinic acid can then be converted to 4-aminonicotinic acid through reaction with ammonia or a protected amine, followed by deprotection if necessary. The tert-butyl ester of 4-aminonicotinic acid can be prepared from 4-chloronicotinic acid without the need for purification of intermediates.[4] The overall yield for the formation of 4-chloronicotinic acid is reported to be in the range of 60-80%.[3]

Experimental Workflow for the Synthesis of 4-Aminonicotinic Acid from 4-Chloropyridine

Caption: Synthesis of 4-aminonicotinic acid from 4-chloropyridine.

Biological Activity and Therapeutic Potential

Derivatives of 4-aminonicotinic acid have been investigated for a range of biological activities, with a significant focus on their interaction with nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[5] They play a crucial role in various physiological processes, and their modulation by small molecules has been a key strategy in drug discovery for neurological and inflammatory disorders.[5]

Quantitative Data on Biological Activity

The biological activity of 4-aminonicotinic acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. While specific data for a wide range of 4-aminonicotinic acid derivatives is dispersed throughout the literature, the following table summarizes representative quantitative data for nAChR modulators to provide context for the potency of compounds targeting this receptor family.

| Compound Class | Receptor Subtype | Activity | Value | Reference |

| nAChR Agonists | α4β2 | EC50 | ~60 µM (for Acetylcholine) | [6] |

| nAChR Antagonists | α4β2 | IC50 | 0.2 - 163 µM (for d-tubocurarine) | [6] |

| α7-PAMs | hα7 | EC50 | 0.16 µM (for PNU-120596) | [7] |

| α7-NAMs | hα7 | IC50 | 2.1 - 9.1 µM | [7] |

| α4β2 LS PAMs | (α4)3(β2)2 | EC50 | 0.11 µM (for NS-9283) | [7] |

PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator; LS: Low-Sensitivity.

Signaling Pathways

The biological effects of 4-aminonicotinic acid derivatives that interact with nAChRs are mediated through complex intracellular signaling cascades. A key pathway activated by nAChR agonists is the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5]

The nAChR-PI3K/Akt Signaling Pathway

Activation of nAChRs, particularly the α7 subtype, can lead to the recruitment and activation of PI3K.[5] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits Akt (also known as protein kinase B) to the cell membrane, where it is phosphorylated and activated.[8]

Activated Akt has a multitude of downstream targets that regulate crucial cellular processes, including cell survival, proliferation, and inflammation.[8] Key downstream effectors include:

-

mTOR (mammalian target of rapamycin): A serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[9]

-

Bcl-2 family proteins: Activation of Akt can lead to the phosphorylation and inhibition of pro-apoptotic proteins (e.g., Bad) and the upregulation of anti-apoptotic proteins (e.g., Bcl-2), thereby promoting cell survival.[5][10]

-

NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells): A transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[2]

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Caption: Simplified nAChR signaling cascade initiated by an agonist.

Conclusion

4-Aminonicotinic acid and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of neurological and inflammatory diseases. Their ability to modulate the activity of nicotinic acetylcholine receptors and influence key intracellular signaling pathways like the PI3K/Akt pathway underscores their importance in drug discovery and development. This technical guide provides a foundational understanding of the history, synthesis, and biological activity of these compounds, offering valuable insights and detailed protocols to aid researchers in their ongoing exploration of this fascinating chemical space. Further research into the structure-activity relationships and the development of subtype-selective nAChR modulators based on the 4-aminonicotinic acid scaffold holds the promise of delivering novel and effective therapies for a range of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

The Biological Significance of Nicotinic Acid and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, also known as niacin or vitamin B3, and its analogues are multifaceted molecules with profound biological significance. As a crucial vitamin, nicotinic acid is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are central to cellular metabolism and energy production. Beyond its physiological role, pharmacological doses of nicotinic acid have been a cornerstone in the management of dyslipidemia for decades. This is attributed to its ability to favorably modulate lipid profiles, most notably by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol. The discovery of the G-protein coupled receptor 109A (GPR109A) as the molecular target for nicotinic acid has elucidated the mechanisms underlying its lipid-modifying effects and opened new avenues for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of nicotinic acid and its analogues, focusing on their metabolic roles, signaling pathways, and therapeutic applications. It further presents key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: From Vitamin to Therapeutic Agent

Nicotinic acid, a water-soluble B vitamin, is essential for a myriad of physiological processes. Its amide form, nicotinamide, is a component of the coenzymes NAD and NADP, which participate in over 400 enzymatic reactions, more than any other vitamin-derived coenzyme. These reactions are fundamental to cellular respiration, DNA repair, and cell signaling.

In the mid-20th century, it was discovered that supraphysiological doses of nicotinic acid possess potent lipid-lowering properties, establishing its role as a pharmacological agent for the treatment of dyslipidemia. This has led to the development of various formulations, including immediate-release and extended-release forms, to optimize its therapeutic window and manage its primary side effect, cutaneous flushing. The identification of GPR109A as the receptor for nicotinic acid has provided a molecular basis for its pharmacological effects and has spurred the development of analogues with improved therapeutic profiles.

Metabolic Significance: The Central Role of NAD and NADP

The primary biological function of nicotinic acid is to serve as a precursor for the synthesis of NAD and NADP. This conversion occurs through several pathways, including the Preiss-Handler pathway, which directly utilizes nicotinic acid. Tryptophan can also be converted to NAD in the liver.

Once synthesized, NAD and NADP act as coenzymes in a vast array of redox reactions critical for metabolism:

-

NAD (Nicotinamide Adenine Dinucleotide): Primarily involved in catabolic reactions, NAD accepts electrons during glycolysis and the citric acid cycle, forming NADH. NADH then donates these electrons to the electron transport chain, driving the synthesis of ATP, the cell's main energy currency. NAD is also a substrate for enzymes involved in DNA repair (e.g., PARPs) and cell signaling.

-

NADP (Nicotinamide Adenine Dinucleotide Phosphate): Predominantly participates in anabolic reactions, such as fatty acid and cholesterol synthesis, where NADPH provides the necessary reducing power. NADPH is also crucial for the cellular antioxidant defense system.

Diagram of the NAD+ Biosynthetic Pathway

Pharmacological Significance: Modulation of Lipid Metabolism

Pharmacological doses of nicotinic acid exert profound effects on lipid metabolism, making it a valuable therapeutic agent for dyslipidemia. Its key actions include:

-

Reduction of LDL Cholesterol: Nicotinic acid decreases the production of very-low-density lipoprotein (VLDL) in the liver, a precursor to LDL, thereby lowering LDL cholesterol levels.

-

Increase in HDL Cholesterol: It is one of the most effective agents for raising HDL cholesterol levels, primarily by reducing the hepatic uptake and clearance of apolipoprotein A-I, the main protein component of HDL.

-

Reduction of Triglycerides: By inhibiting lipolysis in adipose tissue, nicotinic acid reduces the flux of free fatty acids to the liver, which are essential for triglyceride synthesis.

Signaling Pathway of Nicotinic Acid via GPR109A

The primary mechanism for the lipid-lowering effects of nicotinic acid is through the activation of the G-protein coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells.

Activation of GPR109A by nicotinic acid leads to the coupling of the inhibitory G-protein, Gi. This inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Lower cAMP levels lead to reduced activation of protein kinase A (PKA) and subsequently decreased activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme for the hydrolysis of triglycerides in adipose tissue. This culminates in a reduction of free fatty acid release into the circulation.

Quantitative Data

Table 1: Binding Affinities and Potencies of Nicotinic Acid and Analogues for GPR109A

| Compound | Parameter | Value | Cell System/Assay |

| Nicotinic Acid | EC50 | 100 nM | GPR109A activation |

| Nicotinic Acid | pIC50 | 6.89 | Displacement of [3H]nicotinic acid in CHO-K1 cells |

| Nicotinic Acid | pEC50 | 5.3 | [35S]GTPγS binding in HEK293T cells |

| Acifran | EC50 | ~2 µM | GPR109A activation in chimera 3B4A |

| Butyrate | EC50 | ~1.6 mM | GPR109A activation |

EC50: Half maximal effective concentration; pIC50: negative log of the half maximal inhibitory concentration.

Table 2: Effects of Nicotinic Acid on Lipid Profiles from Clinical Trials

| Study/Treatment | LDL-C Change | HDL-C Change | Triglyceride Change |

| Prolonged-release nicotinic acid (up to 2000 mg/day) | - | +22.4% (men), +28.1% (women) | -10.6% (men), -17.1% (women) |

| Niaspan® 1000 mg/day (ARBITER 2) | No significant change | +20.5% | -7.8% |

| Niaspan® 1500 mg/day | - | +18.2% | - |

| Immediate-release nicotinic acid 1500 mg/day | - | +18.7% | - |

| Niaspan® 1000 mg/day + statin | -8% | +23% | -24% |

| Niaspan® 2000 mg/day + statin | -31% | +27% | -27% |

| Nicotinic Acid (42 days, diabetic rats) | -49.6% | +161.6% | -42.8% |

| Nicotinic Acid (42 days, non-diabetic rats) | -50.4% | +95.6% | -41.8% |

Experimental Protocols

Radioligand Binding Assay for GPR109A

This assay is used to determine the binding affinity of nicotinic acid and its analogues to the GPR109A receptor.

Principle: The assay measures the competition between a radiolabeled ligand (e.g., [³H]nicotinic acid) and an unlabeled test compound for binding to membranes prepared from cells expressing GPR109A.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing human GPR109A (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method like the BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of [³H]nicotinic acid and varying concentrations of the unlabeled test compound.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled GPR109A ligand.

-

-

Separation and Quantification:

-

Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Diagram of Radioligand Binding Assay Workflow

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of nicotinic acid and its analogues to inhibit adenylyl cyclase activity via GPR109A.

Principle: The assay quantifies the production of cAMP from ATP by adenylyl cyclase in cell membranes. The inhibitory effect of GPR109A activation is measured as a decrease in cAMP production, often in the presence of an adenylyl cyclase activator like forskolin.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes from GPR109A-expressing cells as described in the radioligand binding assay protocol.

-

Adenylyl Cyclase Reaction:

-

In a reaction tube, combine the cell membranes with an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and an adenylyl cyclase activator (e.g., forskolin).

-

Add varying concentrations of the test compound (nicotinic acid or analogue).

-

Initiate the reaction by adding the membranes and incubate at 30°C or 37°C for a specific time (e.g., 10-15 minutes).

-

-

Termination and cAMP Quantification:

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and a detergent).

-

Quantify the amount of cAMP produced using a variety of methods, such as a competitive binding assay with a [³H]cAMP tracer, an enzyme-linked immunosorbent assay (ELISA), or a luminescence-based assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the amount of cAMP produced in each sample from the standard curve.

-

Plot the percentage of inhibition of stimulated adenylyl cyclase activity against the logarithm of the test compound concentration to determine the IC50 value.

-

Measurement of Lipid Profiles in Clinical Studies

Principle: Standardized enzymatic methods are used to quantify the levels of total cholesterol, HDL cholesterol, and triglycerides in patient serum or plasma samples. LDL cholesterol is typically calculated using the Friedewald formula.

Detailed Methodology:

-

Sample Collection and Preparation:

-

Collect blood samples from subjects after an overnight fast (typically 8-12 hours).

-

Separate serum or plasma by centrifugation.

-

-

Enzymatic Assays:

-

Total Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in a reaction catalyzed by peroxidase, and the resulting color change is measured spectrophotometrically.

-

Triglycerides: Triglycerides are hydrolyzed to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized, leading to the production of NADH, which is measured spectrophotometrically.

-

HDL Cholesterol: Non-HDL lipoproteins (LDL, VLDL) are precipitated from the sample, and the cholesterol remaining in the supernatant (HDL cholesterol) is measured using the enzymatic method for total cholesterol.

-

-

LDL Cholesterol Calculation:

-

LDL cholesterol is calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL)

-

This formula is generally valid for triglyceride levels below 400 mg/dL.

-

-

Advanced Lipoprotein Analysis (Optional):

-

Techniques such as nuclear magnetic resonance (NMR) spectroscopy or gradient gel electrophoresis can be used to determine the size and concentration of lipoprotein subfractions (e.g., small, dense LDL).

-

Nicotinic Acid Analogues in Drug Development

The discovery of GPR109A has facilitated the rational design of nicotinic acid analogues with the aim of separating the desirable lipid-modifying effects from the undesirable flushing effect. Structure-activity relationship (SAR) studies have been instrumental in identifying key molecular features required for GPR109A activation. The development of conformationally restricted analogues and derivatives with modified physicochemical properties is an active area of research.

Conclusion

Nicotinic acid and its analogues hold a significant place in both nutritional science and pharmacology. Their fundamental role in cellular metabolism as precursors to NAD and NADP is indispensable for life. As a therapeutic agent, nicotinic acid remains a valuable tool in the management of dyslipidemia, despite the challenges posed by its side effects. The elucidation of its mechanism of action through the GPR109A receptor has provided a solid foundation for the development of novel, more targeted therapies. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further unravel the complexities of nicotinic acid biology and harness its therapeutic potential.

The Essential Guide to Boc Protection in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals.[1] Its widespread use stems from its robustness under a variety of reaction conditions and its facile, selective removal under mild acidic conditions.[2][3] This technical guide provides an in-depth overview of the introduction and cleavage of the Boc group, complete with reaction mechanisms, detailed experimental protocols, and comparative data to inform strategic synthetic planning.

The Chemistry of the Boc Group: An Overview

The Boc group is prized for its stability in basic and nucleophilic environments, as well as during catalytic hydrogenation.[2] This stability profile makes it orthogonal to other common amine protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex, multi-step synthetic strategies.[2][4] The key to the Boc group's utility lies in its predictable lability under acidic conditions, which facilitates its selective removal without compromising other sensitive functionalities.[2]

Introduction of the Boc Protecting Group (N-Boc Protection)

The most prevalent method for the introduction of the Boc group onto an amine involves the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[5][6] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[5]

The reaction can be performed under various conditions, often with a base to enhance the nucleophilicity of the amine.[6] Common bases include triethylamine (TEA), 4-dimethylaminopyridine (DMAP), and sodium hydroxide (NaOH).[6][7] The choice of solvent is flexible, with tetrahydrofuran (THF), acetonitrile, and mixtures of water and acetone being frequently employed.[7][8]

Mechanism of Boc Protection

The protection mechanism involves the nucleophilic attack of the amine on the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[9][10] This leaving group subsequently decomposes into the volatile byproducts carbon dioxide and tert-butanol, driving the reaction to completion.[9]

Removal of the Boc Protecting Group (N-Boc Deprotection)

The cleavage of the Boc group is most commonly achieved under acidic conditions.[1][2] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are routinely used.[7][11] The reaction is typically fast and clean, proceeding at room temperature.[7]

The mechanism of acid-catalyzed deprotection begins with the protonation of the carbamate's carbonyl oxygen.[12][13] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][6] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4][13] The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene.[1][13]

Mechanism of Boc Deprotection

Experimental Protocols

General Protocol for Boc Protection of an Amine

This protocol is a standard and widely applicable method for the Boc protection of a broad range of amines.[5]

Materials:

-

Amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

-

Solvent (e.g., THF, Dichloromethane (DCM), or a water-acetone mixture)

-

Base (e.g., Triethylamine (1.0-1.5 equiv) or aqueous NaOH) (optional, but often recommended)

Procedure:

-

Dissolve the amine in the chosen solvent in a round-bottom flask.

-

If using a base like triethylamine, add it to the solution.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Stir the reaction at room temperature. Reaction times typically range from 1 to 12 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a very common and efficient method for Boc cleavage.[2]

Materials:

-

N-Boc protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM)[2]

Procedure:

-

Dissolve the N-Boc protected amine in dichloromethane (DCM).

-

Slowly add trifluoroacetic acid (TFA) to the solution. Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[2]

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[2]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

General Protocol for Boc Deprotection using HCl in Dioxane

This method provides an alternative to TFA and is useful when the substrate might be sensitive to TFA.[1]

Materials:

-

N-Boc protected amine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[1]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

Quantitative Data and Reaction Conditions

The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, base, and reaction time. The following tables summarize typical reaction conditions.

Table 1: Typical Conditions for N-Boc Protection

| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) |

| Primary Aliphatic | (Boc)₂O | TEA | DCM | 2-4 | >95 |

| Secondary Aliphatic | (Boc)₂O | DMAP (cat.) | CH₃CN | 12 | ~90 |

| Aniline | (Boc)₂O | NaOH | Dioxane/H₂O | 6 | >90 |

| Amino Acid | (Boc)₂O | NaHCO₃ | Acetone/H₂O | 4-8 | >95 |

Data compiled from various sources and represent typical, not exhaustive, conditions.

Table 2: Common Reagents and Conditions for N-Boc Deprotection

| Reagent | Solvent | Temperature (°C) | Typical Time | Notes |

| TFA (20-50%) | DCM | Room Temp | 0.5 - 3 h | Highly effective, volatile byproducts.[2] |

| 4M HCl | Dioxane | Room Temp | 1 - 4 h | Good alternative to TFA, product precipitates as HCl salt.[1] |

| TMSI | CH₂Cl₂ or CHCl₃ | Room Temp | 0.5 - 2 h | Mild, non-hydrolytic method.[1] |

| ZnBr₂ | CH₂Cl₂ | Room Temp | 12 - 24 h | Can selectively cleave secondary N-Boc groups.[14] |

| Thermal | Toluene or TFE | 150-230 | 0.5 - 1 h | "Green" alternative, avoids strong acids.[15] |

Data compiled from multiple sources to provide a comparative overview.[1][2][14][15]

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in organic synthesis due to its well-defined stability and predictable reactivity. Its robustness towards a wide range of non-acidic reagents, combined with its clean and efficient removal under acidic conditions, provides chemists with a reliable and versatile strategy for amine protection. A thorough understanding of the mechanisms and experimental conditions for both the introduction and removal of the Boc group, as outlined in this guide, is essential for its effective implementation in the synthesis of complex, high-value molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents] | TCI AMERICA [tcichemicals.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Nicotinic Acid Derivatives Using 4-((tert-Butoxycarbonyl)amino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((tert-Butoxycarbonyl)amino)nicotinic acid is a versatile building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds for targeted therapies. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for selective functionalization of the nicotinic acid core, enabling the construction of diverse derivatives. This document provides detailed application notes and experimental protocols for the synthesis of key intermediates in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, showcasing the utility of this starting material.

Introduction

Nicotinic acid and its derivatives are privileged structures in drug discovery, appearing in a wide range of biologically active compounds. The strategic introduction of substituents on the pyridine ring is crucial for modulating the pharmacological properties of these molecules. This compound serves as a key starting material, offering a protected amine that directs reactivity and can be deprotected under specific conditions to reveal a primary amine for further elaboration. This allows for the synthesis of complex molecules with high regioselectivity. One of the notable applications of this scaffold is in the synthesis of PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair defects.

I. Synthesis of a Key Precursor for PARP Inhibitors

A critical application of this compound derivatives is in the synthesis of tricyclic lactams, which form the core of potent PARP inhibitors like Talazoparib. The following workflow illustrates the multi-step synthesis of a key intermediate.

Caption: Synthetic workflow for a PARP inhibitor precursor.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Substituted Aniline

This protocol describes the formation of an amide bond, a crucial step in building the core structure of many biologically active molecules.

Materials:

-

This compound

-

Substituted aniline (e.g., 2-fluoro-4-bromoaniline)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.

Quantitative Data:

| Starting Material | Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |

| This compound | 2-Fluoro-4-bromoaniline | HATU | DMF | 16 | 85-95 |

| This compound | 4-Methoxyaniline | HBTU | DMF | 12 | 80-90 |

Table 1: Representative yields for the amide coupling reaction.

II. Subsequent Transformations for the Synthesis of Advanced Intermediates

Following the initial amide coupling, the resulting intermediate can undergo a series of transformations to construct the final complex molecule. These often involve intramolecular cyclization and cross-coupling reactions.

Workflow for Advanced Intermediate Synthesis

Application Notes and Protocols for Amide Coupling with 4-((tert-Butoxycarbonyl)amino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone of medicinal chemistry and drug development, forming the backbone of peptides and finding widespread application in the synthesis of small molecule therapeutics. 4-((tert-Butoxycarbonyl)amino)nicotinic acid is a valuable building block, incorporating a protected amine on a pyridine scaffold, which is a common motif in pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for the selective formation of an amide bond at the carboxylic acid position, while the protected amine can be deprotected in a subsequent step for further functionalization.